

Application Notes and Protocols for the Quantification of Isoniazid in Biological Samples

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Compound of Interest

Compound Name: *anti-TB agent 1*

Cat. No.: *B15145723*

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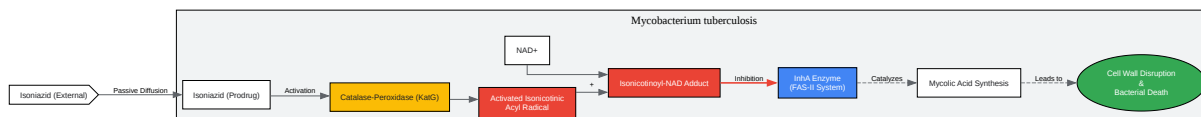
For Researchers, Scientists, and Drug Development Professionals

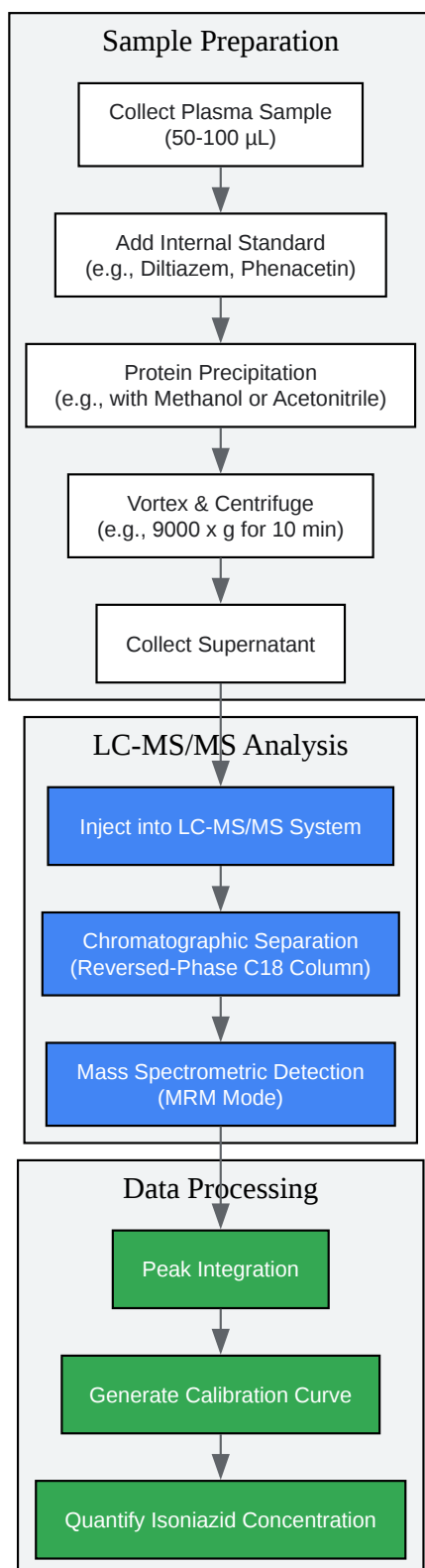
Introduction

Isoniazid (INH), or isonicotinyldiazide, is a cornerstone first-line antibiotic for the treatment of tuberculosis (TB).^{[1][2]} Therapeutic drug monitoring (TDM) and pharmacokinetic studies of isoniazid are critical for optimizing treatment efficacy, minimizing toxicity, and understanding drug resistance.^{[3][4]} These application notes provide detailed protocols for the quantification of isoniazid in biological samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), two of the most widely used techniques for its determination.

Mechanism of Action of Isoniazid

Isoniazid is a prodrug, meaning it requires activation within the *Mycobacterium tuberculosis* bacterium to exert its antimicrobial effect.^{[1][2]} The activation is carried out by the mycobacterial enzyme catalase-peroxidase, encoded by the *katG* gene.^{[1][2]} This process converts isoniazid into reactive species, including an isonicotinic acyl radical.^{[1][2]} This radical then covalently binds with NAD⁺ to form an adduct that potently inhibits the enoyl-acyl carrier protein reductase (InhA).^{[1][2][5]} InhA is a vital enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for synthesizing mycolic acids.^[1] Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing structural integrity and impermeability.^[1] By inhibiting their synthesis, isoniazid disrupts cell wall formation, leading to bacterial cell death, particularly in actively dividing mycobacteria.^[1]





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